4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride
Description
4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride (CAS: 196393-99-4) is a biphenyl derivative featuring a sulfonyl fluoride group at the 4-position and an amino substituent at the 4'-position. Its molecular formula is C₁₂H₁₀FNO₂S, with a molecular weight of 251.28 g/mol. Structural analysis reveals a planar biphenyl core, with the sulfonyl fluoride group enhancing electrophilicity, making it reactive toward nucleophiles like amines and alcohols.
Properties
Molecular Formula |
C12H10FNO2S |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(4-aminophenyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H10FNO2S/c13-17(15,16)12-7-3-10(4-8-12)9-1-5-11(14)6-2-9/h1-8H,14H2 |
InChI Key |
QMKLLGIEJDQSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to form 4-aminobiphenyl.
Sulfonylation: 4-aminobiphenyl undergoes sulfonylation with sulfonyl chloride to yield 4’-Amino-[1,1’-biphenyl]-4-sulfonyl chloride.
Fluorination: The sulfonyl chloride group is then converted to a sulfonyl fluoride group using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of 4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Products include nitro or hydroxyl derivatives.
Reduction: Products include amine derivatives.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : It serves as a key intermediate in synthesizing more complex organic molecules.
- Reagent in Chemical Reactions : It participates in nucleophilic substitution reactions due to the reactivity of the amino group.
Biology
- Enzyme Inhibition Studies : The sulfonyl fluoride group can covalently bond with serine residues in enzymes, leading to inhibition. This property is exploited for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.
Medicine
- Anticancer Potential : Recent studies indicate its cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 breast cancer cells with an IC50 value of approximately 1.30 µM .
Industry
- Production of Polymers and Dyes : The compound is utilized in manufacturing various industrial chemicals due to its structural properties that enhance material performance.
Anticancer Activity
A notable study assessed the anticancer effects of this compound on MCF-7 cells:
- IC50 Value : Approximately 1.30 µM, demonstrating potent antiproliferative activity.
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the S phase were observed, indicating its potential as an effective cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 66 |
| Escherichia coli | TBD |
Preliminary results suggest that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Sulfonyl Fluoride vs. Sulfonyl Chloride
[1,1'-Biphenyl]-4-sulfonyl fluoride (CAS: 325-04-2):
[1,1'-Biphenyl]-4-sulfonyl chloride (CAS: 1623-93-4):
Amino vs. Halogen/Other Substituents
3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS: 478647-00-6):
4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS: 116748-66-4):
Functional Group Modifications
Amino Derivatives
- 4'-(Acetylamino)-[1,1'-biphenyl]-4-sulfonyl chloride (CAS: 20443-73-6): Molecular Formula: C₁₄H₁₂ClNO₃S Molecular Weight: 317.77 g/mol Role: The acetylated amino group acts as a protecting moiety, enabling controlled deprotection for stepwise synthesis .
- 3-Aminobenzene-1-sulfonyl fluoride analogs (e.g., CAS: 368-50-3): Similarity Score: 0.98 (structural analogs with single phenyl rings) Applications: Used in Fedratinib synthesis, demonstrating the utility of sulfonyl fluorides in kinase inhibitor development .
Physicochemical and Application-Based Comparisons
Biological Activity
4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride (commonly referred to as sulfonyl fluoride) is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Sulfonyl fluorides, including this compound, act primarily through the inhibition of serine proteases and other enzymes. The electrophilic nature of the sulfonyl fluoride group allows it to form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. This mechanism is particularly relevant in the context of fatty acid amide hydrolase (FAAH) inhibition, where these compounds have shown potent activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of sulfonyl fluorides. A screening of a library of sulfonyl fluoride compounds demonstrated that certain derivatives exhibit significant antibacterial activity against Escherichia coli (E. coli), with minimum inhibitory concentrations (MICs) ranging from 5 to 28 μg/mL depending on the specific structure and substituents present on the aromatic ring .
Table 1: Antibacterial Activity of Selected Sulfonyl Fluorides
| Compound Name | Structure Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| This compound | Aromatic | 5-28 | E. coli |
| 2-Nitrobenzenesulfonyl fluoride | Nitro-substituted | 5.15 | Kanamycin-resistant E. coli |
| Hexadecyl sulfonylfluoride (AM374) | Aliphatic | Not specified | FAAH |
Case Studies
- Inhibition of FAAH : Research has shown that sulfonyl fluorides effectively inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. For instance, hexadecyl sulfonylfluoride (AM374) was identified as a potent inhibitor in both in vitro and in vivo models . The irreversible nature of this inhibition suggests potential applications in pain management and neuroprotection.
- Antibacterial Efficacy : A study focused on nitro-substituted sulfonyl fluorides demonstrated that the positioning of substituents significantly influences antibacterial activity. The most effective compounds were those with a nitro group ortho to the sulfonyl fluoride moiety, which was essential for their mechanism of action against bacterial targets .
Research Findings
- Selectivity and Toxicity : The selectivity of sulfonyl fluorides for their targets is enhanced by their low reactivity towards nucleophiles and reduced hydrolysis rates. This property minimizes off-target effects and toxicity, making them promising candidates for drug development .
- Gene Interaction Studies : Random barcode transposon-site sequencing (RB-TnSeq) has been employed to identify bacterial genes that confer resistance or sensitivity to sulfonyl fluorides. Notably, the inactivation of nitroreductase A was found to protect E. coli from certain sulfonyl fluoride derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
